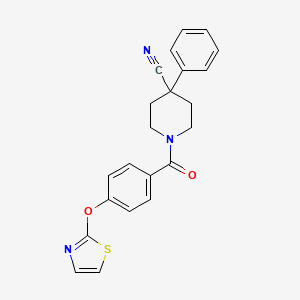

4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

4-phenyl-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c23-16-22(18-4-2-1-3-5-18)10-13-25(14-11-22)20(26)17-6-8-19(9-7-17)27-21-24-12-15-28-21/h1-9,12,15H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGOTFDPZSQJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react piperidine with phenylacetonitrile under controlled conditions to form the phenyl-substituted piperidine derivative. Subsequently, the thiazol-2-yloxybenzoyl group is introduced through a nucleophilic substitution reaction involving the appropriate thiazole derivative and benzoyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding phenolic derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or antioxidant activities.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural elements and substituents of the target compound with analogs from the evidence:

Key Observations :

- Thiazole vs. Other Heterocycles: The target compound’s thiazole ring () may enhance π-π stacking compared to pyridine () or quinoline (). Thiazoles are also associated with improved bioavailability due to sulfur’s electronegativity .

- Polar Groups : The carbonitrile group in all compounds contributes to dipole interactions and metabolic resistance. Sulfonyl () and trifluoromethyl () substituents further modulate solubility and target binding .

Physicochemical and Spectroscopic Data

Notes:

- The target compound’s thiazole proton (~δ 8.6) aligns with aromatic protons in ’s quinoline derivatives.

- Higher LogP in ’s compound reflects fluorophenyl and quinoline groups .

Biological Activity

4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile is a complex organic compound with significant potential in biological applications. Its structure includes a piperidine ring, a phenyl group, and a thiazol-2-yloxybenzoyl moiety, which contribute to its unique biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 389.47 g/mol. The compound features a cyano group that enhances its reactivity and biological activity compared to similar compounds .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial , antifungal , and antioxidant properties.

Anticancer Activity

Recent research indicates that derivatives of the benzoylpiperidine fragment, which includes the structure of our compound, have shown promising anticancer effects. For example, compounds containing this motif have been reported to inhibit the proliferation of human breast and ovarian cancer cells with IC₅₀ values ranging from 19.9 to 75.3 µM . The structural modifications in these compounds are crucial for enhancing their potency.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For instance, certain derivatives exhibited IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Study on Antiproliferative Activity

A study highlighted the antiproliferative effects of benzoylpiperidine derivatives on various cancer cell lines. The most potent compounds were found to significantly inhibit cell growth in breast and ovarian cancer models, suggesting that structural features such as the thiazole moiety contribute to enhanced bioactivity .

Investigation into COX Inhibition

Research focused on the anti-inflammatory potential of pyrimidine derivatives indicated that compounds similar to this compound displayed effective COX inhibition. The study reported IC₅₀ values for selective COX-2 inhibition as low as 0.04 µM, demonstrating the therapeutic promise of these compounds in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4-Phenylpiperidine | Lacks thiazole moiety | Limited bioactivity |

| Benzoylpiperidine Derivatives | Similar core but varied substitutions | Anticancer activity |

| Pyrimidine Derivatives | Different core structure | Anti-inflammatory effects |

This table illustrates that while similar compounds may possess some degree of bioactivity, the specific combination of functional groups in this compound enhances its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.